3-Nitro-L-tyrosine-d3

Mass Spectrometry Isotope Dilution Nitrative Stress

Deploy 3-Nitro-L-tyrosine-d3 as an internal standard to overcome matrix effects and ion suppression in nitrative stress biomarker assays. - Enables isotope-dilution LC-MS/MS with LOQs as low as 1.4 nM in plasma and detection of basal urinary 3-nitrotyrosine (1.6-33.2 nM). - +3 Da mass shift avoids native M+2 overlap, ensuring accurate correction for processing losses. - Suitable for protein-bound 3-nitrotyrosine quantification after hydrolysis, supporting stoichiometric nitration studies.

Molecular Formula C9H10N2O5
Molecular Weight 229.20 g/mol
Cat. No. B030808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-L-tyrosine-d3
SynonymsL-3-Nitrotyrosine-d3;  NSC 37413-d3; 
Molecular FormulaC9H10N2O5
Molecular Weight229.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O
InChIInChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D
InChIKeyFBTSQILOGYXGMD-UOCCHMHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-L-tyrosine-d3 Internal Standard for Nitrative Stress


3-Nitro-L-tyrosine-d3 (CAS 213386-10-8) is a deuterated stable isotope-labeled analog of 3-nitro-L-tyrosine, a well-established biomarker for protein nitration and nitrative stress . The compound incorporates three deuterium atoms at specific aromatic ring positions (2,5,6-d3), resulting in a molecular mass increase of +3 Da relative to the unlabeled analyte while maintaining near-identical physicochemical properties [1]. This isotopic substitution enables its primary application as an internal standard in isotope dilution mass spectrometry (IDMS) workflows, where it serves to correct for matrix effects, ionization variability, and sample processing losses [2].

Workflow Isotope dilution LC-MS/MS bioanalysis
Selection +3 Da mass shift for MS differentiation
Key Attribute Matrix-effect correction and recovery tracking

Why Unlabeled 3-Nitrotyrosine Fails in Quantitative MS


In quantitative mass spectrometry, substituting unlabeled 3-nitro-L-tyrosine for its deuterated analog 3-Nitro-L-tyrosine-d3 fundamentally compromises assay accuracy and reliability. The unlabeled compound, when added as an external standard, is indistinguishable from endogenous analyte ions, leaving measurements vulnerable to matrix-induced ion suppression/enhancement and sample processing losses [1]. In contrast, 3-Nitro-L-tyrosine-d3 co-elutes with the native analyte but is distinguished by a distinct +3 Da mass shift, enabling precise correction for these variables via isotope dilution [2]. Furthermore, alternative labeled forms, such as 13C6 or 13C9 isotopologues, while functionally similar, may differ in commercial availability, cost, and specific mass shift (e.g., +6 or +9 Da), which can impact chromatographic co-elution and mass spectrometer optimization. The specific +3 Da shift of the d3-labeled compound provides a sufficient mass difference to avoid isotopic overlap with the native M+2 envelope in many common MS instruments, a practical advantage over a +2 Da shift [3].

Target ISTD
Substitute
Risk
3-Nitro-L-tyrosine-d3
Unlabeled 3-nitrotyrosine
May not correct matrix effects, compromising accuracy
3-Nitro-L-tyrosine-d3
13C6 or 13C9 isotopologues
Different mass shift may alter co-elution and MS optimization

3-Nitro-L-tyrosine-d3 Performance Benchmarks


Distinct Ion Transition for Specific Detection

3-Nitro-L-tyrosine-d3 provides a +3 Da mass shift relative to unlabeled 3-nitrotyrosine, allowing for distinct selected reaction monitoring (SRM) transitions. In a validated LC-MS/MS method for rat plasma, the internal standard 3-nitro-2,5,6-d3-L-tyrosine was monitored via a specific transition (m/z 297 → 251 for the butyl ester derivative), while the native analyte was monitored at m/z 294 → 248 [1]. This mass difference eliminates signal overlap and enables precise quantification of the endogenous biomarker in complex biological matrices [2].

Distinct ion transition
Head-to-head
+3 Da mass shift (m/z 297 vs. 294)
Supports unambiguous SRM detection
Butyl ester derivative, positive ion mode
Mass Spectrometry Isotope Dilution Nitrative Stress

Low Nanomolar Quantification in Plasma

Using 3-Nitro-L-tyrosine-d3 as an internal standard, a validated isotope dilution LC-ESI-MS/MS method achieved a limit of detection (LOD) of 0.43 nM and a limit of quantification (LOQ) of 1.4 nM for 3-nitrotyrosine in rat plasma, with recoveries of spiked analyte exceeding 75% [1]. This performance is enabled by the internal standard's ability to correct for matrix effects and sample processing losses, which are particularly problematic for the low-abundance biomarker. In contrast, methods lacking a matched isotope-labeled internal standard often suffer from significantly higher variability and lower accuracy [2].

Low nanomolar quantification
Class-level
LOQ 1.4 nM
Supports basal biomarker measurement
Rat plasma, isotope dilution LC-ESI-MS/MS
LC-MS/MS Biomarker Quantification Plasma Analysis

Isotopic Purity Minimizes Signal Interference

Commercially available 3-Nitro-L-tyrosine-d3 is specified with ≥98% deuterium incorporation (atom% D) . This high isotopic purity minimizes the presence of unlabeled or partially labeled molecules (e.g., d0, d1, d2 species) that could otherwise contribute to the signal of the native analyte channel, thereby preserving the accuracy of isotope dilution calculations. In early synthetic batches, isotopic purity of ~98% was reported as necessary for reliable quantitative analysis [1]. Lower isotopic purity (e.g., <95%) would introduce significant positive bias in measured endogenous concentrations.

Isotopic purity
Specification review
≥98% atom% D
Minimizes signal cross-contribution
Critical for reliable IDMS quantitation
Isotopic Purity Mass Spectrometry Internal Standard

Chromatographic Co-Elution and Matrix Correction

3-Nitro-L-tyrosine-d3 exhibits a retention time that is essentially identical to that of the unlabeled analyte under reversed-phase LC and GC conditions, ensuring that both compounds experience the same matrix-induced ionization suppression or enhancement [1]. This co-elution is a fundamental requirement for accurate isotope dilution quantitation. While a small deuterium isotope effect can sometimes cause a slight shift in retention time (e.g., <0.1 min), the d3-labeling at aromatic positions minimizes this effect compared to labeling at exchangeable protons [2]. The use of 3-Nitro-L-tyrosine-d3 thus provides superior correction for matrix effects compared to structural analogs or external calibration.

Chromatographic co-elution
Class-level
Co-elution (ΔRT < 0.1 min)
Supports matched matrix-effect correction
Dependent on specific LC/GC conditions
Chromatography Isotope Dilution Matrix Effects

3-Nitro-L-tyrosine-d3 Biomedical Applications


Free 3-Nitrotyrosine Quantification in Plasma and Urine

3-Nitro-L-tyrosine-d3 is the internal standard of choice for isotope dilution LC-MS/MS or GC-MS/MS methods aimed at quantifying low nanomolar concentrations of free 3-nitrotyrosine in human plasma or urine. Its use enables correction for matrix effects and sample processing losses, achieving LOQs as low as 1.4 nM in plasma [1] and enabling detection of basal urinary levels in the range of 1.6–33.2 nM [2]. This is critical for studies investigating the association between nitrative stress and disease states such as cardiovascular disease, neurodegeneration, and inflammatory conditions.

Protein-Bound 3-Nitrotyrosine Quantification

When coupled with protein hydrolysis (e.g., enzymatic or acid hydrolysis), 3-Nitro-L-tyrosine-d3 serves as a reliable internal standard for quantifying protein-bound 3-nitrotyrosine residues. This application is essential for proteomics studies investigating site-specific protein nitration and its functional consequences [1]. The deuterated standard corrects for losses during the multi-step workflow, including protein precipitation, hydrolysis, and derivatization, ensuring accurate assessment of nitration stoichiometry [2].

Biomarker Method Development and Validation

In pharmaceutical R&D, 3-Nitro-L-tyrosine-d3 is used as a reference standard for developing and validating robust analytical methods to measure 3-nitrotyrosine as a pharmacodynamic biomarker of oxidative/nitrative stress in preclinical and clinical studies [1]. Its use in method validation ensures that the assay meets regulatory guidelines for accuracy, precision, and sensitivity, which is essential for supporting Investigational New Drug (IND) applications and clinical trial monitoring [2].

Application
Selection Property
Validation Focus
Free 3-Nitrotyrosine Bioanalysis
+3 Da deuterated internal standard
Matrix-effect correction and recovery
Protein-Bound Nitration Studies
Workflow recovery tracking
Hydrolysis and derivatization losses
Biomarker Assay Development
Isotope dilution reference standard
Accuracy and precision validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitro-L-tyrosine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.